

Application Notes and Protocols for Immunohistochemistry (IHC) Staining with Anti-CD177 Antibody

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Compound of Interest

Compound Name: AC177

Cat. No.: B1192070

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Note: A specific antibody designated "**AC177**" for immunohistochemistry could not be definitively identified. The following application notes and protocols are provided for an anti-CD177 antibody, a well-documented target in immunohistochemistry, and are intended to serve as a representative example for researchers, scientists, and drug development professionals.

Application Notes

Introduction CD177, also known as Neutrophil Antigen 1 (NA1), is a protein primarily expressed on the surface of neutrophils.[1] It plays a significant role in the immune response, particularly in inflammation and infection, by mediating neutrophil adhesion and migration.[1] The detection of CD177 in tissue samples via immunohistochemistry is a valuable technique for studying various pathological conditions, including autoimmune diseases and infections.[1] This document outlines a detailed protocol for the use of a polyclonal rabbit anti-CD177 antibody for staining paraffin-embedded human tissue sections.[2]

Target Information

- Target: CD177[2]
- Alternative Names: Neutrophil Antigen 1 (NA1)[1]
- Cellular Localization: Cell membrane

- Function: Involved in neutrophil adhesion and migration.[\[1\]](#)

Antibody Specifications (Example) The following table provides example specifications for a polyclonal rabbit anti-CD177 antibody.

Feature	Specification
Host	Rabbit
Clonality	Polyclonal
Isotype	IgG
Immunogen	Synthesized peptide derived from the internal region of human CD177. [2]
Reactive Species	Human, Mouse [2]
Storage Buffer	PBS containing 50% glycerol, 0.5% BSA, and 0.02% sodium azide. [2]

Quantitative Data Summary

The following table provides recommended starting dilutions for an anti-CD177 antibody. It is crucial to note that the optimal dilution should be determined empirically by the end-user.[\[2\]](#)

Application	Recommended Starting Dilution	Incubation Time
Immunohistochemistry (IHC)	1:100 - 1:300 [2]	Overnight at 4°C
Western Blot (WB)	1:500 - 1:2000 [2]	1-2 hours at room temperature
Immunofluorescence (IF)	1:50 - 1:200 [2]	1-2 hours at room temperature
ELISA	1:20000 [2]	1 hour at 37°C

Experimental Protocols

Immunohistochemical Staining of Paraffin-Embedded Tissues

This protocol provides a comprehensive, step-by-step guide for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Solution (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)[3]
- 3% Hydrogen Peroxide
- Blocking Buffer (e.g., 5% normal goat serum in PBS)
- Primary Antibody: Rabbit anti-CD177 polyclonal antibody
- HRP-conjugated Goat Anti-Rabbit IgG secondary antibody
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting Medium

Staining Protocol

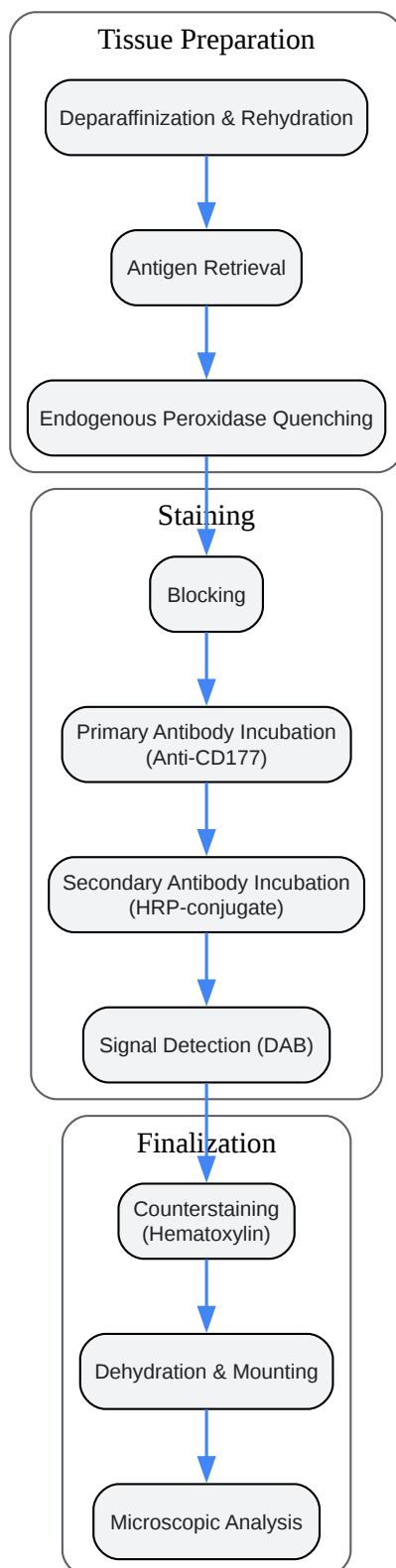
- Deparaffinization and Rehydration:
 - Immerse slides in three changes of xylene for 10 minutes each.[4]
 - Hydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 10 minutes each.[4]
 - Rinse thoroughly with deionized water.

- Antigen Retrieval:
 - The purpose of this step is to unmask the antigenic epitopes.[\[4\]](#)
 - For heat-induced epitope retrieval (HIER), immerse slides in a pre-heated antigen retrieval solution (Citrate or EDTA buffer) and maintain at a temperature just below boiling for 10-20 minutes.[\[3\]](#)
 - Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
 - Rinse the sections with deionized water.
- Inactivation of Endogenous Peroxidase:
 - To prevent non-specific background staining, it is necessary to quench endogenous peroxidase activity.[\[4\]](#)
 - Incubate the sections in 3% hydrogen peroxide for 10 minutes.[\[5\]](#)
 - Rinse with deionized water.
- Blocking:
 - Incubate the sections with a suitable blocking buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[\[5\]](#)
- Primary Antibody Incubation:
 - Dilute the primary anti-CD177 antibody to its optimal concentration (refer to the table above for a starting point).
 - Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[\[3\]](#)[\[5\]](#)
- Secondary Antibody Incubation:
 - Wash the sections three times with PBS for 5 minutes each.

- Incubate with an HRP-conjugated goat anti-rabbit secondary antibody for 30 minutes at room temperature.[4]
- Signal Detection:
 - Wash the sections three times with PBS for 5 minutes each.
 - Apply the DAB substrate solution and carefully monitor for color development, which typically occurs within 1-10 minutes.[5]
 - Stop the reaction by rinsing with deionized water.
- Counterstaining:
 - Counterstain with hematoxylin to visualize the cell nuclei.[5]
 - Wash with deionized water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol solutions (95% and 100%) and xylene.[5]
 - Mount the coverslip using a permanent mounting medium.[5]

Visualizations

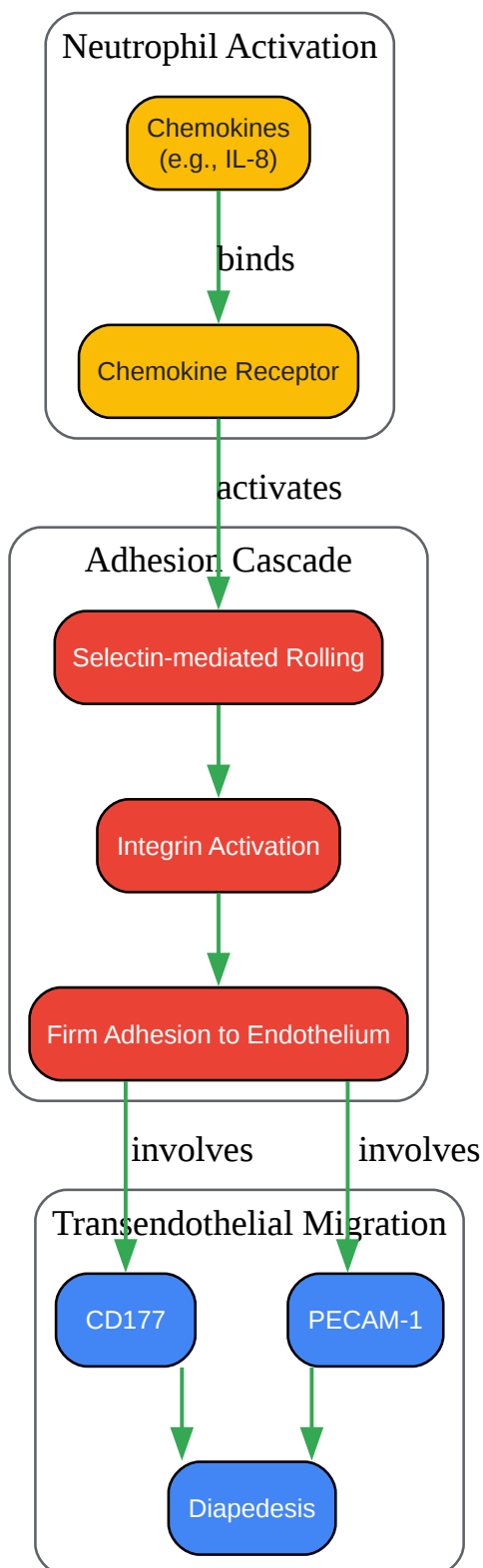
Experimental Workflow



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Caption: A flowchart illustrating the key stages of the immunohistochemistry (IHC) protocol.

Neutrophil Adhesion and Migration Signaling Pathway

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Caption: A simplified diagram showing the signaling pathway for neutrophil adhesion and migration.

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